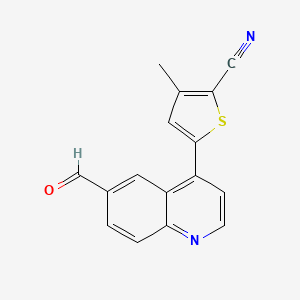
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile is a heterocyclic compound that features a quinoline and thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline-thiophene hybrids .
科学研究应用
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- 5-(6-Formylquinolin-4-yl)-2-methylthiophene-3-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-ethylthiophene-2-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carboxamide .
Uniqueness
What sets 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile apart is its specific arrangement of functional groups, which can impart unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
1119899-51-2 |
|---|---|
分子式 |
C16H10N2OS |
分子量 |
278.3 g/mol |
IUPAC 名称 |
5-(6-formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c1-10-6-15(20-16(10)8-17)12-4-5-18-14-3-2-11(9-19)7-13(12)14/h2-7,9H,1H3 |
InChI 键 |
ZJDFVOUITUMOLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)C2=C3C=C(C=CC3=NC=C2)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















